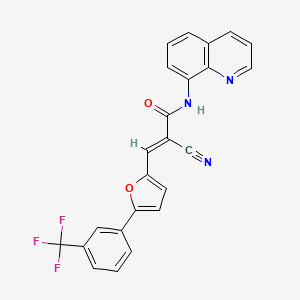![molecular formula C16H14BrNO4 B3583482 Methyl 2-[[2-(2-bromophenoxy)acetyl]amino]benzoate](/img/structure/B3583482.png)
Methyl 2-[[2-(2-bromophenoxy)acetyl]amino]benzoate
Descripción general
Descripción
Methyl 2-[[2-(2-bromophenoxy)acetyl]amino]benzoate is an organic compound with the molecular formula C17H16BrNO4. It is a derivative of benzoic acid and contains a bromophenoxy group, making it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(2-bromophenoxy)acetyl]amino]benzoate typically involves the reaction of 2-bromophenol with methyl 2-aminobenzoate in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[[2-(2-bromophenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[[2-(2-bromophenoxy)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[[2-(2-bromophenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[[2-(4-bromophenoxy)acetyl]amino]benzoate
- Methyl 2-[[2-(2-methylphenoxy)acetyl]amino]benzoate
- Methyl 2-[[2-(4-methylphenoxy)acetyl]amino]benzoate
Uniqueness
Methyl 2-[[2-(2-bromophenoxy)acetyl]amino]benzoate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
methyl 2-[[2-(2-bromophenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-16(20)11-6-2-4-8-13(11)18-15(19)10-22-14-9-5-3-7-12(14)17/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZVTJOPILXSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 5-[(N,N-diethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3583401.png)
![PROPAN-2-YL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B3583403.png)
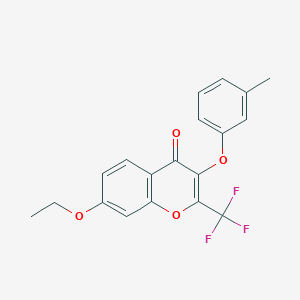
![methyl {[3-(1-naphthyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B3583410.png)
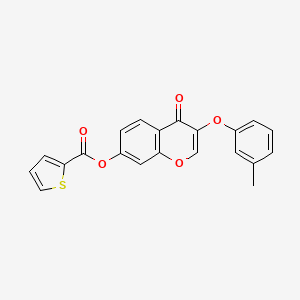
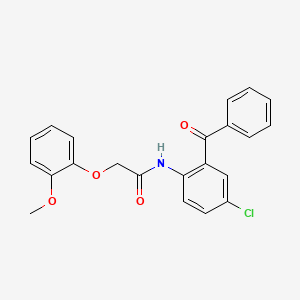
![2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3583440.png)
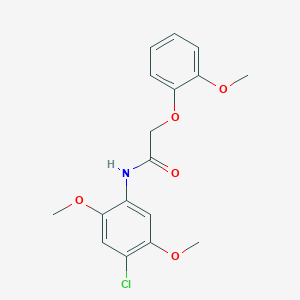
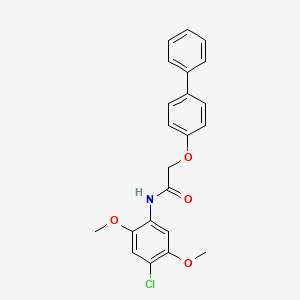
![2-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B3583458.png)
![2-(2-isopropyl-5-methylphenoxy)-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3583466.png)
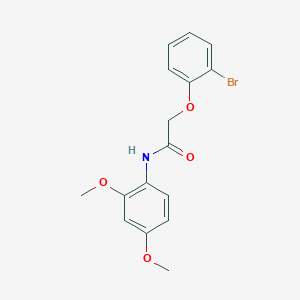
![isopropyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3583489.png)
